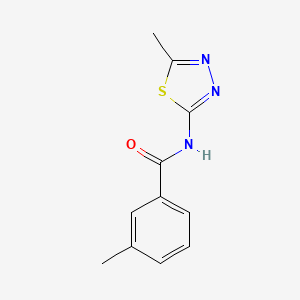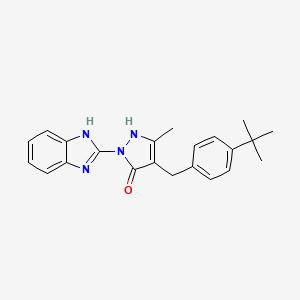![molecular formula C17H10N2O3S B11191078 7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11191078.png)
7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one: is a synthetic organic compound that combines the structural features of a chromen-2-one (coumarin) and a 1,3,4-thiadiazole ring This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound. For example, phenylhydrazine can be reacted with carbon disulfide in the presence of a base to form 5-phenyl-1,3,4-thiadiazole-2-thiol.
Coupling with chromen-2-one: The thiadiazole derivative is then coupled with 7-hydroxy-2H-chromen-2-one (7-hydroxycoumarin) using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of automated purification systems would be essential to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the thiadiazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the chromen-2-one carbonyl group could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been found to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth
Mechanism of Action
The mechanism of action of 7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, it inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one
- 7-[(5-ethyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one
- 7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one stands out due to its specific substitution pattern, which enhances its biological activity. The presence of the phenyl group on the thiadiazole ring contributes to its higher potency as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C17H10N2O3S |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]chromen-2-one |
InChI |
InChI=1S/C17H10N2O3S/c20-15-9-7-11-6-8-13(10-14(11)22-15)21-17-19-18-16(23-17)12-4-2-1-3-5-12/h1-10H |
InChI Key |
IZNIMTKBBZEYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11191005.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11191010.png)
![6-methyl-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one](/img/structure/B11191020.png)
![methyl [1-hydroxy-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B11191022.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11191030.png)

![2-(ethylsulfanyl)-9-(2-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191038.png)
![[5-(4-Methoxyphenyl)-3-isoxazolyl]{3-[(4-methylpiperidino)carbonyl]piperidino}methanone](/img/structure/B11191042.png)

![N-Cyclopropyl-N-(2-{4-[6-(3-methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-3-methylbutanamide](/img/structure/B11191054.png)
![N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11191061.png)
![4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11191069.png)
![N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B11191084.png)
![N-(5-chloro-2-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11191088.png)
